molecular formula C7H4ClF2NO2 B1412968 3,4-Difluoro-5-nitrobenzyl chloride CAS No. 1803787-23-6

3,4-Difluoro-5-nitrobenzyl chloride

Cat. No.: B1412968
CAS No.: 1803787-23-6
M. Wt: 207.56 g/mol
InChI Key: OETQAJLPAOECFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-5-nitrobenzyl chloride is an organic compound with the molecular formula C7H4ClF2NO2 and a molecular weight of 207.56 g/mol. It is characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety on a benzene ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-nitrobenzyl chloride typically involves the nitration of 3,4-difluorotoluene followed by chlorination. The nitration step introduces the nitro group at the 5-position of the benzene ring, while the chlorination step converts the methyl group to a benzyl chloride moiety. The reaction conditions for these steps generally involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus trichloride for chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-nitrobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl chloride moiety can be oxidized to a benzyl alcohol or further to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reaction conditions typically involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives such as benzyl azide, benzyl cyanide, and benzyl amines.

    Reduction: 3,4-Difluoro-5-aminobenzyl chloride.

    Oxidation: 3,4-Difluoro-5-nitrobenzyl alcohol and 3,4-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

3,4-Difluoro-5-nitrobenzyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and fluorine-containing compounds.

    Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: In the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzyl chloride is primarily based on its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The benzyl chloride moiety acts as an electrophile, readily reacting with nucleophiles to form substituted products. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzyl chloride: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.

    3,5-Difluoro-4-nitrobenzyl chloride: Has a different substitution pattern, affecting its reactivity and the types of products formed.

    2,4-Difluoro-5-nitrobenzyl chloride: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

Uniqueness

3,4-Difluoro-5-nitrobenzyl chloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of complex organic molecules. The presence of both fluorine and nitro groups enhances its utility in various chemical transformations and research applications.

Properties

IUPAC Name

5-(chloromethyl)-1,2-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(10)6(2-4)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQAJLPAOECFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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